molecular formula C12H11N3O2 B8698945 Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B8698945
M. Wt: 229.23 g/mol
InChI Key: PNDKIQDDOJDYBH-UHFFFAOYSA-N
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Patent
US08193236B2

Procedure details

2-Amino-5-cyanopyridine (5.0 g, 39.9 mmol) and ethyl-(E)-4-oxobutenoate (5.92 g, 43.9 mmol, 1.1 equiv) are dissolved in acetonitrile (25 ml). The solution is heated for 14 hours at 90° C. After cooling, volatiles are removed in vacuo, and the residue is purified by flash chromatography (gradient hexane/EtOAc 100:0 to 50:50) to afford the title compound (2.77 g, 29%). 1H NMR (400 MHz, d6-DMSO): δ=9.17-9.15 (m, 1H), 7.60 (dd, J=9.3/1.0 Hz, 1H), 7.54 (s, 1H), 7.37 (dd, J=9.3/1.7 Hz, 1H), 4.07 (s, 2H), 3.99 (q, J=7.4 Hz, 2H), 1.07 (t, J=7.1 Hz, 3H). MS (ES+): 230 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([O:12][C:13](=[O:18])/[CH:14]=[CH:15]/[CH:16]=O)[CH3:11]>C(#N)C>[CH2:10]([O:12][C:13](=[O:18])[CH2:14][C:15]1[N:3]2[CH:4]=[C:5]([C:8]#[N:9])[CH:6]=[CH:7][C:2]2=[N:1][CH:16]=1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
5.92 g
Type
reactant
Smiles
C(C)OC(\C=C\C=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (gradient hexane/EtOAc 100:0 to 50:50)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CN=C2N1C=C(C=C2)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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